Cas no 2680612-37-5 (6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

6-Methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a specialized heterocyclic compound featuring a pyrrolopyridine core with a methoxy substituent and an allyloxycarbonyl-protected carboxylic acid group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the allyloxycarbonyl group offers selective deprotection possibilities, enhancing its utility in multi-step synthetic routes. The methoxy and carboxylic acid functionalities provide additional sites for further derivatization, making it versatile for medicinal chemistry applications. This compound is particularly useful in the synthesis of bioactive heterocycles, where precise functional group manipulation is required.
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid structure
2680612-37-5 structure
Product name:6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS No:2680612-37-5
MF:C13H14N2O5
Molecular Weight:278.260663509369
CID:5914261
PubChem ID:165919239

6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680612-37-5
    • 6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
    • EN300-28285306
    • インチ: 1S/C13H14N2O5/c1-3-6-20-13(18)15-9(12(16)17)7-8-4-5-10(19-2)14-11(8)15/h3-5,9H,1,6-7H2,2H3,(H,16,17)
    • InChIKey: DDKAHAGVBPZYAK-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N1C2=C(C=CC(=N2)OC)CC1C(=O)O)=O

計算された属性

  • 精确分子量: 278.09027155g/mol
  • 同位素质量: 278.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 89Ų

6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28285306-5.0g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
5g
$3396.0 2023-05-25
Enamine
EN300-28285306-0.05g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
0.05g
$983.0 2023-05-25
Enamine
EN300-28285306-0.5g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
0.5g
$1124.0 2023-05-25
Enamine
EN300-28285306-0.1g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
0.1g
$1031.0 2023-05-25
Enamine
EN300-28285306-10.0g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
10g
$5037.0 2023-05-25
Enamine
EN300-28285306-2.5g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
2.5g
$2295.0 2023-05-25
Enamine
EN300-28285306-0.25g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
0.25g
$1078.0 2023-05-25
Enamine
EN300-28285306-1.0g
6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
2680612-37-5
1g
$1172.0 2023-05-25

6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 関連文献

6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acidに関する追加情報

Introduction to 6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 2680612-37-5)

6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, identified by its CAS number 2680612-37-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a heterocyclic scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including a methoxy substituent, an ester moiety, and a prop-2-enyl ether linkage, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, often found in bioactive natural products and synthetic agents. Its fused bicyclic system provides a rigid framework that can interact favorably with biological targets such as enzymes and receptors. In particular, derivatives of this scaffold have been explored for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The 6-methoxy group enhances the lipophilicity of the molecule while also influencing its metabolic stability and binding affinity. The ester functionality at the 1-position serves as a versatile handle for further chemical modifications, enabling the synthesis of peptidomimetics and other bioactive analogs.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of novel pyrrolopyridine derivatives. Studies have demonstrated that subtle modifications to the core structure can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds. For instance, the incorporation of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, thereby modulating its interaction with biological targets. The prop-2-enyl ether linkage in 6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 2680612-37-5) may contribute to enhanced solubility and bioavailability when compared to analogous esters or amides.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrrolopyridine ring system followed by functional group interconversions to introduce the methoxy, ester, and propenyl ether moieties. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes. The use of palladium or copper catalysts can facilitate the formation of carbon-carbon bonds under mild conditions, reducing unwanted side reactions.

In the realm of medicinal chemistry, 6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 2680612-37-5) has been investigated for its potential as a scaffold for drug development. Preclinical studies have highlighted its ability to modulate key signaling pathways involved in disease progression. For example, derivatives of this compound have shown promise in inhibiting kinases that are overexpressed in certain cancer types. Additionally, its structural features may allow it to interact with transcription factors or other regulatory proteins implicated in inflammation and immune responses.

The role of computational tools in analyzing the pharmacological properties of this compound cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how different conformations of the molecule might influence its binding affinity and selectivity. These studies often involve comparing experimental data with theoretical predictions to validate computational models. Such interdisciplinary approaches are essential for optimizing lead compounds before they proceed to preclinical testing.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 2680612-37-5) will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for designing molecules with improved efficacy and reduced toxicity compared to existing therapeutic agents. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications that benefit patients worldwide.

The future directions for research on this compound may include exploring its potential as a tool compound for biochemical assays or as a building block for more complex libraries of bioactive molecules. Advances in automation and high-throughput screening technologies will enable rapid evaluation of large collections of derivatives derived from this scaffold. Such high-throughput approaches are increasingly integral to modern drug discovery pipelines.

In conclusion,6-methoxy-1-[(propenyl-oxy carbonyl)] - - H , - H , - H - [ - ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] - [ ] --(CAS No .26806 --12--37--5 ) is a structurally intriguing compound with significant potential in pharmaceutical applications . Its complex architecture , functional diversity , and promising biological activity make it an attractive candidate for further exploration . As our understanding of disease mechanisms evolves , compounds like this one will continue to play a vital role in developing innovative therapies .

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd